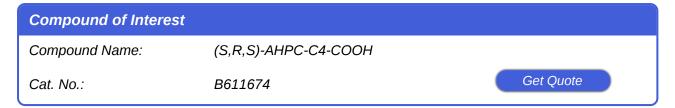


# (S,R,S)-AHPC-C4-COOH as a degrader building block

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An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH as a Degrader Building Block

#### Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC consists of three main components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-defined substrate interaction and broad tissue expression.[2][6] The (S,R,S)-AHPC scaffold is a high-affinity VHL ligand that serves as a foundation for many potent VHL-recruiting PROTACs.[1] This technical guide focuses on (S,R,S)-AHPC-C4-COOH, a derivative of this scaffold. It is a key building block for PROTAC synthesis, incorporating the VHL ligand and a four-carbon alkyl linker terminating in a carboxylic acid functional group.[7][8] This terminal group provides a reactive handle for straightforward conjugation to a ligand for a target protein, making it a versatile tool for researchers in drug development.

## **Physicochemical Properties**



**(S,R,S)-AHPC-C4-COOH**, also known as VH032-C4-COOH, is a synthesized E3 ligase ligand-linker conjugate.[7][8][9] Its core structure is designed for optimal binding to the VHL E3 ligase, while the linker and terminal functional group enable its use as a modular building block in PROTAC synthesis.

Property	Value
Synonyms	VH032-C4-COOH
CAS Number	2172819-74-6[7][10]
Molecular Formula	C27H36N4O6S
Molecular Weight	544.66 g/mol
Appearance	Powder or crystals
Storage Temperature	2-8°C or -20°C[11]
Functional Group	Carboxylic Acid (-COOH)[12][13]

# Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs constructed using **(S,R,S)-AHPC-C4-COOH** operate by co-opting the VHL E3 ligase complex to induce degradation of a specific target protein. The process is catalytic, meaning a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[3]

The key steps are as follows:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" ligand and to the VHL E3 ligase via its (S,R,S)-AHPC moiety, forming a transient POI-PROTAC-VHL ternary complex.[3]
- Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI.[3][4] This process is repeated to form a polyubiquitin chain.[4]

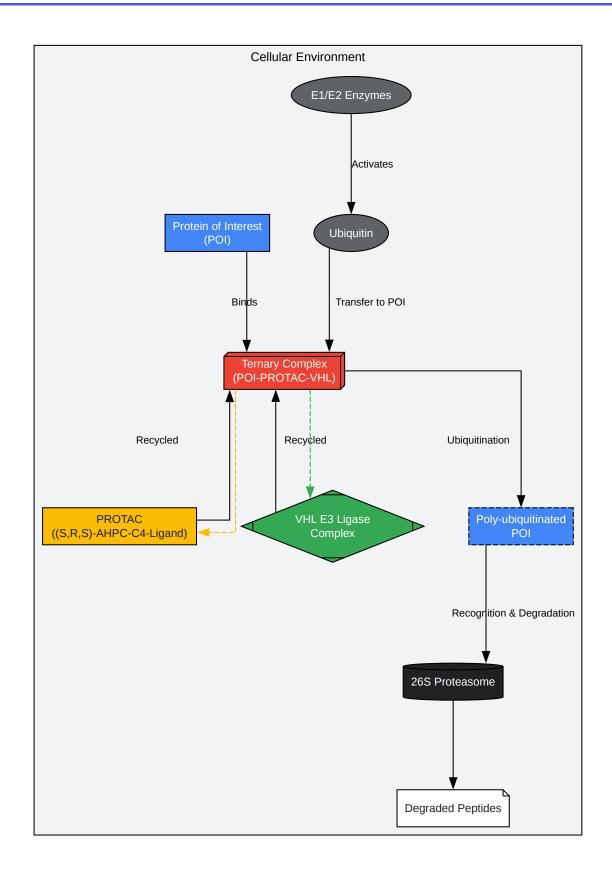






- Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[3][14]
- PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further degradation cycles.[3]



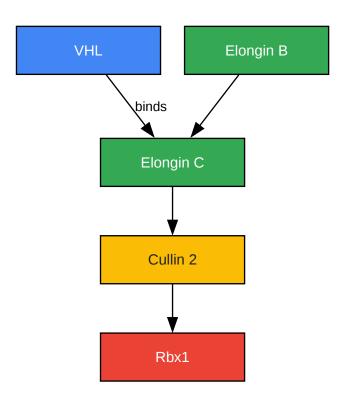


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PROTAC Catalytic Cycle



The VHL E3 ligase itself is a multi-subunit complex.[15] Its substrate recognition subunit, VHL, forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an active ligase. [15][16] The (S,R,S)-AHPC ligand binds to the substrate-binding β-domain of the VHL protein. [14][17]



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VHL E3 Ligase Complex

## **Quantitative Data**

The efficacy of a PROTAC is determined by the binding affinity of its E3 ligase ligand and its ability to induce degradation of the target protein.[6] While degradation data is specific to the final PROTAC conjugate (including the target ligand and linker), the binding affinity of the core VHL ligand is a critical starting parameter.

Table 1: Binding Affinities of Common VHL Ligands This table provides comparative data for the core (S,R,S)-AHPC scaffold and other well-characterized VHL ligands. The performance of a PROTAC using the **(S,R,S)-AHPC-C4-COOH** building block is expected to be in a similar range to its parent compound.[6]



Ligand	Binding Affinity (Kd) to VHL	Method	
(S,R,S)-AHPC (VH032)	185 nM	Isothermal Titration Calorimetry (ITC)[6]	
VH298	80 - 90 nM	ITC & Competitive Fluorescence Polarization (FP) [6]	
VH101	44 nM	Not Specified[6]	

Table 2: Example Degradation Performance of (S,R,S)-AHPC-Based PROTACs The ultimate measure of a PROTAC's success is its ability to degrade the target protein, typically quantified by DC<sub>50</sub> (concentration for 50% degradation) and D<sub>max</sub> (maximum degradation).

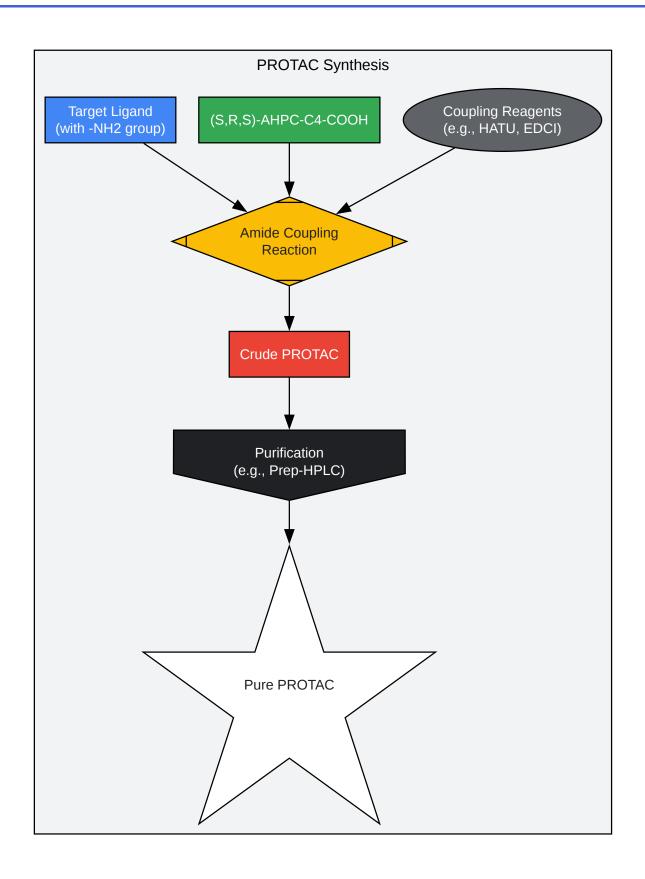
PROTAC Name	Target Protein	Cell Line(s)	DC50	D <sub>max</sub>
ARV-771	BRD2/3/4	22Rv1, VCaP (Prostate Cancer)	< 1 nM	> 95%
MZ1	BRD4	HeLa, 22Rv1	~15 nM (HeLa)	> 90%

(Data is illustrative of PROTACs built from the (S,R,S)-AHPC scaffold and is sourced from publicly available literature.)

### **Application in PROTAC Synthesis**

**(S,R,S)-AHPC-C4-COOH** is a "building block," meaning it is a ready-made intermediate for the final steps of PROTAC synthesis. The terminal carboxylic acid is a versatile functional group that is typically coupled with a primary or secondary amine on the target protein's ligand (the "warhead") to form a stable amide bond. This reaction is a standard procedure in medicinal chemistry.





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General PROTAC Synthesis Workflow



#### **Experimental Protocols**

Evaluating a PROTAC synthesized from **(S,R,S)-AHPC-C4-COOH** involves a series of standard biochemical and cell-based assays.

#### **Protocol 1: Synthesis via Amide Coupling**

This protocol outlines a general procedure for conjugating **(S,R,S)-AHPC-C4-COOH** to an amine-containing warhead.

- Dissolution: Dissolve the target protein ligand (1.0 equivalent) and **(S,R,S)-AHPC-C4-COOH** (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
- Activation: Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.
- Work-up: Once the reaction is complete, quench with water and extract the product with an
  organic solvent (e.g., ethyl acetate).
- Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.[18]
- Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR.

#### **Protocol 2: VHL Binding Affinity Assay (TR-FRET)**

This competitive binding assay measures how effectively the PROTAC displaces a fluorescent tracer from the VHL complex.[1]

- · Reagents:
  - VHL E3 ligase complex (VCB) labeled with a TR-FRET donor (e.g., Terbium).[1]
  - A fluorescently labeled VHL tracer ligand (acceptor, e.g., fluorescein).[1]



- Synthesized PROTAC compound.
- Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA).[1]
- Procedure:
  - Add a fixed concentration of the Terbium-labeled VCB complex and the fluorescent tracer to the wells of a 384-well plate.
  - Add serial dilutions of the PROTAC compound to the wells.
  - Incubate at room temperature for 1-2 hours to reach equilibrium.
  - Measure the TR-FRET signal on a compatible plate reader.
- Analysis: The displacement of the tracer by the PROTAC results in a decreased FRET signal. Plot the signal versus the PROTAC concentration and fit the curve to determine the IC<sub>50</sub> value, which reflects binding affinity.

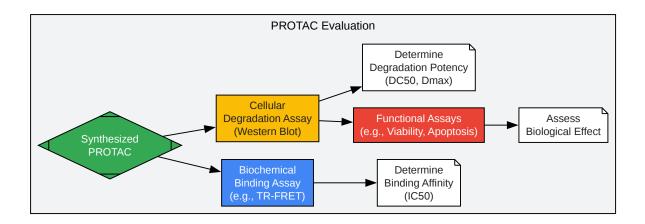
#### **Protocol 3: Target Degradation Assay (Western Blot)**

This assay directly measures the reduction in target protein levels within cells treated with the PROTAC.[2]

- Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 μM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
- Lysis: Harvest the cells and lyse them to release cellular proteins.
- Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
- Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.



- Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system.
- Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC<sub>50</sub> and D<sub>max</sub> values.



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Typical Experimental Evaluation Workflow

#### Conclusion

(S,R,S)-AHPC-C4-COOH is a high-value chemical tool for researchers engaged in the development of targeted protein degraders. By providing a high-affinity VHL ligand prefunctionalized with a versatile linker and a reactive carboxylic acid, it streamlines the synthesis of novel PROTACs. Its modular nature allows for rapid conjugation to a wide array of "warhead" ligands, facilitating the creation of libraries to screen for optimal target degradation. The well-understood mechanism of action of VHL-recruiting PROTACs, combined with established protocols for their synthesis and evaluation, makes (S,R,S)-AHPC-C4-COOH an essential



building block for advancing the field of targeted protein degradation and discovering new therapeutic agents.

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